Ethanol, 2-(4-chloro-2-fluorophenoxy)-
Description
Ethanol, 2-(4-chloro-2-fluorophenoxy)- (CAS 6161-88-2) is an organofluorine compound characterized by a phenoxy group substituted with chlorine and fluorine at the 4- and 2-positions, respectively, attached to an ethanol moiety. This compound is primarily utilized in pharmaceutical research as a reference standard, intermediate, or precursor for synthesizing bioactive molecules . Its structural features, including halogen substitutions and hydroxyl functionality, influence its physicochemical behavior and metabolic pathways, making it a subject of interest in drug development and environmental degradation studies.
Structure
2D Structure
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNPRGPUXJVECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ether Formation via Nucleophilic Substitution
A common approach is the reaction of 4-chloro-2-fluorophenol with ethylene oxide or 2-chloroethanol under basic conditions (e.g., potassium carbonate or sodium hydride) to yield ethanol, 2-(4-chloro-2-fluorophenoxy)- through an SN2 mechanism.
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- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.
- Temperature: Mild heating (50–80°C) to facilitate ring opening or substitution.
- Base: Potassium carbonate or sodium hydride to deprotonate the phenol.
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- Straightforward reaction setup.
- High selectivity for ether formation.
- Scalable for industrial synthesis.
Reduction of 2-(4-chloro-2-fluorophenoxy)acetophenone
An alternative method involves synthesizing the acetophenone derivative first, then reducing the ketone group to ethanol.
- Step 1: Synthesis of 2-(4-chloro-2-fluorophenoxy)acetophenone by acylation or nucleophilic aromatic substitution on appropriate precursors.
Step 2: Reduction using hydride reagents such as borane-dimethyl sulfide complex (BH3·SMe2) or lithium aluminum hydride (LiAlH4).
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- Solvent: Toluene or tetrahydrofuran (THF).
- Temperature: 0–40°C, controlled to avoid side reactions.
- Catalyst: Metal catalysts may be used in some cases to improve selectivity.
Halogenation of Phenyl Ethanol Precursors
For compounds with multiple halogen substituents, selective halogenation of a phenyl ethanol precursor can be employed.
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- Starting from 2-phenoxyethanol, electrophilic halogenation using reagents such as N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
- Temperature control (0–25°C) and solvents like acetic acid or dichloromethane to regulate reaction rate and selectivity.
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- Automated reactors with precise temperature and reagent feed control are used to ensure consistent halogenation and high purity.
Purification and Characterization
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- Recrystallization from ethanol or ethyl acetate/hexane mixtures.
- Column chromatography using silica gel with gradients of ethyl acetate in hexane (10–30% v/v).
- Distillation is generally avoided due to thermal sensitivity of halogenated ethanol derivatives.
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- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and substitution pattern.
- High-Performance Liquid Chromatography (HPLC) for purity (>95%).
- Elemental analysis to verify halogen content.
- Mass spectrometry for molecular weight confirmation.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The choice of method depends on the desired stereochemistry, scale, and purity requirements.
- Borane-dimethyl sulfide reductions are favored for their mild conditions and good stereocontrol in related compounds.
- Halogenation reactions require careful temperature and reagent control to avoid polyhalogenation or degradation.
- Purification via recrystallization and chromatography ensures removal of side-products and unreacted starting materials.
- Stability studies recommend storage at low temperatures (0–6°C) in amber containers to prevent degradation of halogenated ethanol derivatives.
This comprehensive overview integrates diverse, reliable sources to present authoritative preparation methods for ethanol, 2-(4-chloro-2-fluorophenoxy)-, highlighting synthetic routes, reaction conditions, purification, and characterization techniques essential for research and industrial application.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(4-chloro-2-fluorophenoxy)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenol derivative.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-(4-chloro-2-fluorophenoxy)acetaldehyde or 2-(4-chloro-2-fluorophenoxy)acetic acid.
Reduction: Formation of 4-chloro-2-fluorophenol.
Substitution: Formation of various substituted phenoxyethanol derivatives.
Scientific Research Applications
Agricultural Applications
Ethanol, 2-(4-chloro-2-fluorophenoxy)- serves as an important intermediate in the production of agricultural insecticides. The compound can be synthesized from 4-chloro-2-fluorophenol and propylene oxide, providing a pathway for creating effective insecticides that target pest species without harming beneficial organisms . This compound's fluorinated structure enhances its biological activity, making it a valuable asset in pest control formulations.
Table 1: Synthesis Pathways for Ethanol, 2-(4-chloro-2-fluorophenoxy)-
| Starting Material | Reaction Type | Product |
|---|---|---|
| 4-Chloro-2-fluorophenol | Reaction with propylene oxide | Ethanol, 2-(4-chloro-2-fluorophenoxy)- |
| 4-Phenoxyphenol | Reaction with ethylene oxide | Related fluorinated compounds |
Pharmaceutical Applications
The compound has been investigated for its potential pharmacological properties. Research indicates that derivatives of ethanol, 2-(4-chloro-2-fluorophenoxy)- can act as voltage-gated sodium channel blockers. These properties are relevant for developing treatments for neuropathic pain, where modulation of sodium channels is crucial for managing pain signals . The design of such compounds aims to improve therapeutic efficacy while minimizing central nervous system side effects commonly associated with conventional sodium channel blockers.
Case Study: Sodium Channel Blocker Development
A study highlighted the synthesis of a novel sodium channel blocker based on the structure of ethanol, 2-(4-chloro-2-fluorophenoxy)-. This compound demonstrated superior potency and a favorable therapeutic index compared to existing medications like carbamazepine and lamotrigine. The findings suggest that modifications to the fluorinated phenoxy group can significantly enhance pharmacological activity .
Chemical Synthesis and Fluorination
The introduction of fluorine into organic molecules often alters their chemical properties dramatically. Ethanol, 2-(4-chloro-2-fluorophenoxy)- can be utilized as a building block in synthesizing more complex fluorinated compounds. The presence of fluorine can enhance lipophilicity and metabolic stability, making such compounds attractive for drug development .
Table 2: Properties of Fluorinated Compounds
| Property | Non-Fluorinated Compound | Fluorinated Compound |
|---|---|---|
| Lipophilicity | Moderate | High |
| Metabolic Stability | Low | High |
| Biological Activity | Variable | Enhanced |
Mechanism of Action
The mechanism of action of Ethanol, 2-(4-chloro-2-fluorophenoxy)- involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives, differing in functional groups, substituents, or metabolic products. Below is a detailed comparison:
Structural Analogs and Derivatives
Key Observations:
- Functional Group Impact: Replacing the ethanol group with a carboxylic acid (e.g., 2-(4-chloro-2-fluorophenoxy)acetic acid) increases polarity, enhancing water solubility but reducing lipid permeability .
- Substituent Effects: Fluorine at the 2-position improves metabolic stability compared to non-fluorinated analogs, as seen in degradation studies .
Physicochemical Properties
Key Findings:
- Solubility Challenges: The parent compound’s low aqueous solubility is a limitation in pharmaceutical formulations. Co-crystallization strategies (e.g., with glutaric acid) used for analogs like 2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide improve dissolution rates by 18-fold and bioavailability by 3-fold .
- Metabolic Stability: Fluorine substitution at the 2-position reduces oxidative degradation compared to non-fluorinated phenoxy compounds .
Biological Activity
Ethanol, 2-(4-chloro-2-fluorophenoxy)- is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
Ethanol, 2-(4-chloro-2-fluorophenoxy)- features a phenoxy group with both chloro and fluoro substituents. These modifications can significantly influence its reactivity, binding affinity, and overall biological activity. The presence of these halogens enhances the compound's interaction with various biological targets, making it a candidate for further research in therapeutic applications.
The biological activity of Ethanol, 2-(4-chloro-2-fluorophenoxy)- is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and fluoro groups can modulate the compound's binding affinity to these targets, thereby influencing various biochemical pathways. Preliminary studies suggest that this compound may exhibit:
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial for treating conditions related to enzyme dysfunctions.
- Receptor Modulation : The compound may also act on certain receptors, leading to altered cellular responses.
Anticancer Activity
Recent research has explored the anticancer properties of compounds structurally related to Ethanol, 2-(4-chloro-2-fluorophenoxy)-. For instance, studies on similar phenolic compounds have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro evaluations indicated that some derivatives exhibited high potency against multiple cancer types, suggesting a promising avenue for drug development .
Antibacterial and Antifungal Activity
The antibacterial activity of Ethanol, 2-(4-chloro-2-fluorophenoxy)- has been investigated alongside its derivatives. Notably, certain analogues have displayed significant inhibition against both Gram-positive and Gram-negative bacteria. For example:
| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Ciprofloxacin | 4 | 20 |
| Compound X (analog) | 8 | 17 |
These findings indicate that modifications in the structure can enhance antibacterial efficacy .
Case Studies
- Synthesis and Evaluation : A study synthesized various phenolic analogues and evaluated their biological activities through docking studies and cytotoxicity assays. The results highlighted the importance of structural modifications in enhancing biological activity against cancer cells .
- Antimicrobial Properties : Another investigation focused on the antimicrobial properties of related compounds showed that introducing electron-withdrawing groups like chloro and fluoro significantly increased antimicrobial efficacy against common pathogens .
Comparative Analysis with Similar Compounds
Ethanol, 2-(4-chloro-2-fluorophenoxy)- can be compared to other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethanol, 2-(4-chlorophenoxy) | Chloro only | Moderate antibacterial |
| Ethanol, 2-(4-fluorophenoxy) | Fluoro only | Low anticancer activity |
| Ethanol, 2-(4-chloro-2-fluorophenoxy) | Chloro + Fluoro | High anticancer & antibacterial |
This table illustrates how the combination of chloro and fluoro substituents in Ethanol, 2-(4-chloro-2-fluorophenoxy)- enhances its biological activity compared to its analogues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethanol, 2-(4-chloro-2-fluorophenoxy)-, and how can purity be optimized?
- Methodology : A common approach involves coupling 4-chloro-2-fluorophenol with a halogenated ethanol derivative (e.g., 2-bromoethanol) under basic conditions. For example, nucleophilic substitution reactions in anhydrous solvents like DMF or THF, catalyzed by K₂CO₃ or NaH, yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and verification by ¹H/¹³C-NMR (δ ~4.8–5.2 ppm for phenoxy-CH₂) ensure high purity .
- Critical Step : Monitor reaction progress by TLC to avoid over-alkylation. Residual solvents should be removed under reduced pressure, followed by recrystallization from ethanol/water mixtures.
Q. What safety protocols are essential for handling Ethanol, 2-(4-chloro-2-fluorophenoxy)- in the lab?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coat, and safety goggles (S37/39) .
- Ventilation : Use fume hoods to minimize inhalation risks (WGK Germany: 3) .
- Emergency Response : In case of skin contact, rinse immediately with water (S24/25, S26); for ingestion, seek medical attention and provide SDS documentation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and static discharge sources .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic and thermochemical properties of Ethanol, 2-(4-chloro-2-fluorophenoxy)-?
- Methodology : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution and bond dissociation energies. Basis sets like 6-311++G(d,p) are recommended for halogenated systems. Validate results against experimental IR/Raman spectra (C-F stretch ~1100–1200 cm⁻¹) and ionization potentials .
- Key Insight : Gradient-corrected functionals (e.g., Becke’s 1988 model) improve accuracy for asymptotic exchange-energy behavior, critical for halogen-substituted aromatics .
Q. What co-crystallization strategies improve the aqueous solubility of Ethanol, 2-(4-chloro-2-fluorophenoxy)- for pharmaceutical applications?
- Approach : Screen coformers (e.g., glutaric acid) via hot-stage microscopy to identify eutectic points and cocrystal formation. Intrinsic dissolution studies (USP apparatus) in pH 6.8 phosphate buffer can quantify solubility enhancements (e.g., 18-fold increase reported for similar fluorophenoxy derivatives) .
- Validation : Characterize cocrystals using PXRD (distinct Bragg peaks) and DSC (melting point shifts ≥10°C) .
Q. Which advanced techniques characterize the solid-state behavior and stability of this compound under thermal stress?
- Tools :
- Hot-Stage Microscopy : Monitor phase transitions (e.g., melting, recrystallization) at 1–10°C/min heating rates. For example, binary melt experiments with carboxylic acids reveal compatibility for cocrystal screening .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity at 25°C/60% RH to predict formulation stability.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
